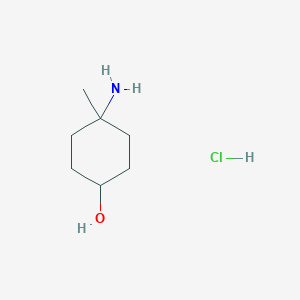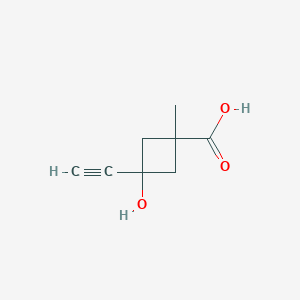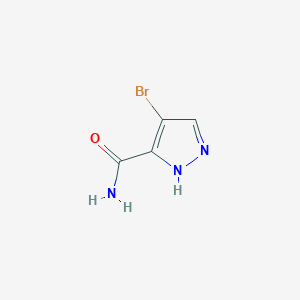
4-Bromo-1H-pyrazole-3-carboxamide
Overview
Description
4-Bromo-1H-pyrazole-3-carboxamide is a heterocyclic compound with the molecular formula C4H4BrN3O. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.
Mechanism of Action
Target of Action
4-Bromo-1H-pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interact with enzymes involved in these processes, altering their function and leading to changes in cellular metabolism.
Biochemical Pathways
Given its reported effects on oxidative phosphorylation and calcium uptake , it may influence pathways related to energy metabolism and cellular signaling.
Result of Action
Its reported inhibition of oxidative phosphorylation and calcium uptake suggests that it may disrupt energy metabolism and cellular signaling, potentially leading to various downstream effects depending on the specific cell type and context.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives possess various biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
It is known that pyrazole derivatives can have a wide range of effects on cells . For example, some pyrazole derivatives have been found to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .
Molecular Mechanism
Pyrazole derivatives are known to interact with various biomolecules . For instance, 4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-Bromo-1H-pyrazole-3-carboxamide in laboratory settings. It is known that the compound is stable at room temperature .
Metabolic Pathways
Pyrazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Pyrazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Pyrazole derivatives are known to interact with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrazole-3-carboxamide typically involves the following steps :
Bromination: The starting material, pyrazole, undergoes bromination to introduce a bromine atom at the 4-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Carboxylation: The brominated pyrazole is then subjected to carboxylation to introduce the carboxamide group at the 3-position. This step often involves the use of carbon dioxide or a carboxylating agent under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1H-pyrazole-3-carboxamide, while oxidation may produce 4-bromo-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
4-Bromo-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives :
4-Bromopyrazole: Similar in structure but lacks the carboxamide group, making it less versatile in certain reactions.
1H-Pyrazole-3-carboxamide:
4-Chloro-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJPKNPBZYQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634786 | |
| Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-65-0 | |
| Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


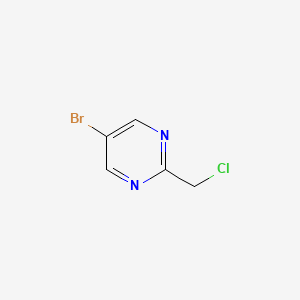
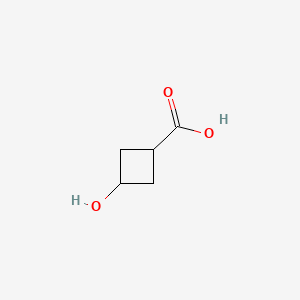


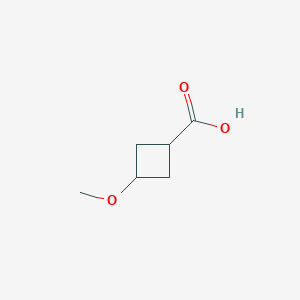
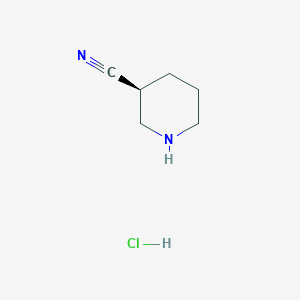
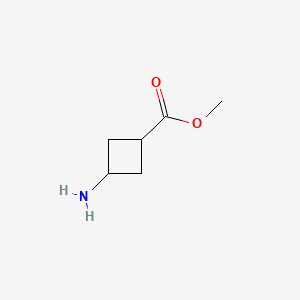
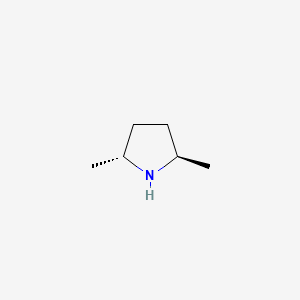
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3021982.png)

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B3021987.png)

